2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite is a chemical compound used in scientific research, particularly in the field of oligonucleotide synthesis. Oligonucleotides are short, single-stranded molecules of DNA or RNA. They play a crucial role in various biological processes and have potential applications in diagnostics and therapeutics .
This specific compound is a phosphoramidite derivative of a modified guanosine nucleoside. Guanosine is one of the four building blocks of RNA. The modifications on the molecule serve several purposes:
By incorporating 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite into synthetic oligonucleotides, researchers can create molecules with specific properties tailored for their research needs. These modified oligonucleotides can be used for various applications, such as:
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite is a modified nucleoside that serves as a building block in the synthesis of oligonucleotides. Its molecular formula is C41H50N7O7P, and it has a molecular weight of 783.85 g/mol. The compound features a 2'-deoxy structure, which means it lacks an oxygen atom at the 2' position of the ribose sugar, distinguishing it from ribonucleosides. The 5'-O-DMT (dimethoxytrityl) group is a protecting group that prevents premature reactions during oligonucleotide synthesis, while the N2-methyl modification enhances the stability and binding properties of the guanosine base .
The primary chemical reaction involving 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite is its incorporation into growing oligonucleotide chains through phosphoramidite chemistry. This process typically involves:
These steps are repeated to elongate the oligonucleotide chain as desired .
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite has been shown to play a role in biological studies related to DNA replication and repair mechanisms. Its unique N2-methyl modification allows researchers to probe the steric requirements at the N2 position of deoxyguanosine, which can influence interactions with proteins and other nucleic acids . This compound may also be useful in studying N2-alkylguanine DNA adducts and their effects on catalytic efficiency in enzymatic reactions .
The synthesis of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite typically involves several key steps:
The applications of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite include:
Interaction studies involving 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite focus on its binding properties with proteins and other nucleic acids. Research has indicated that modifications at the N2 position can significantly affect how guanine interacts within DNA structures, influencing both stability and recognition by enzymes involved in replication and repair processes . Such studies are crucial for understanding mutagenesis and drug design targeting specific DNA sequences.
Several compounds share structural similarities with 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite, including:
The uniqueness of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite lies in its specific N2-methyl modification, which enhances stability and alters interaction dynamics compared to other nucleoside derivatives. This makes it particularly valuable for applications requiring precise control over nucleic acid behavior in biochemical assays and therapeutic contexts .